molecular formula C6H12ClNO2S B6277183 3-(cyclopropanesulfonyl)azetidine hydrochloride CAS No. 2763759-18-6

3-(cyclopropanesulfonyl)azetidine hydrochloride

Cat. No.: B6277183
CAS No.: 2763759-18-6
M. Wt: 197.7
InChI Key:
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Description

3-(cyclopropanesulfonyl)azetidine hydrochloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a sulfonyl group, which is further connected to an azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropanesulfonyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(cyclopropanesulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(cyclopropanesulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclopropanesulfonyl)azetidine hydrochloride is unique due to the combination of the cyclopropane ring and azetidine ring, which imparts distinct reactivity and biological properties. This structural uniqueness makes it a valuable compound in various fields of research and application .

Properties

CAS No.

2763759-18-6

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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